molecular formula C40H54ClF3N4O3 B12375012 Cy 5 amine (TFA)

Cy 5 amine (TFA)

Cat. No.: B12375012
M. Wt: 731.3 g/mol
InChI Key: WBNCAKJKUPPPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy 5 amine (trifluoroacetic acid) is a fluorescent dye known for its application in labeling and imaging. It is a derivative of Cyanine5 amine and is often used in the preparation of Cy5.5-labeled compounds or polymers. These labeled compounds are crucial for imaging cellular processes and drug uptake .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy 5 amine (trifluoroacetic acid) is synthesized through a series of chemical reactions involving the modification of Cyanine5 amineThe reaction conditions often require controlled temperatures and specific solvents to ensure the stability and purity of the final product .

Industrial Production Methods

In industrial settings, the production of Cy 5 amine (trifluoroacetic acid) involves large-scale synthesis using automated systems. These systems ensure precise control over reaction conditions, including temperature, pressure, and solvent composition. The final product is then purified using techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Cy 5 amine (trifluoroacetic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include Cy5.5-labeled compounds or polymers, which are used for imaging and labeling applications .

Mechanism of Action

The mechanism of action of Cy 5 amine (trifluoroacetic acid) involves its ability to form stable amide bonds with primary amine-containing macromolecules. This interaction allows it to label proteins, peptides, and other biomolecules, enabling their detection and imaging. The molecular targets include carboxylic acid groups on proteins and peptides, and the pathways involved are primarily related to the formation of amide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy 5 amine (trifluoroacetic acid) is unique due to its optimal excitation and emission wavelengths, which minimize autofluorescence and provide high signal-to-noise ratios. This makes it particularly suitable for imaging applications where clarity and precision are crucial .

Properties

Molecular Formula

C40H54ClF3N4O3

Molecular Weight

731.3 g/mol

IUPAC Name

N-(6-aminohexyl)-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetic acid;chloride

InChI

InChI=1S/C38H52N4O.C2HF3O2.ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;3-2(4,5)1(6)7;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;(H,6,7);1H

InChI Key

WBNCAKJKUPPPLM-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)O.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.